3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione
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Overview
Description
3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione is a chemical compound characterized by a cyclobutene ring substituted with a hydroxy group and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-acetylphenyl derivatives with suitable cyclobutene precursors in the presence of catalysts and under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one: Shares structural similarities and exhibits similar biological activities.
Pyrimidine derivatives: Known for their anti-inflammatory and antimicrobial properties
Uniqueness
3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
655249-80-2 |
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Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
3-(4-acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H8O4/c1-6(13)7-2-4-8(5-3-7)9-10(14)12(16)11(9)15/h2-5,14H,1H3 |
InChI Key |
QEXNADAOQYRDFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O |
Origin of Product |
United States |
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